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molecular formula C7H9NO2 B1580452 Pyridinium acetate CAS No. 5153-63-9

Pyridinium acetate

Cat. No. B1580452
M. Wt: 139.15 g/mol
InChI Key: GAPYKZAARZMMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06890947B2

Procedure details

In analogy to the procedure described in preparation 5a), 4-methyl-1H-indole-5-carbonitrile was reacted with sodium hypophosphite monohydrate and Raney-Nickel in acetic acid/pyridine to give 4-methyl-1H-indole-5-carbaldehyde as light yellow solid.
[Compound]
Name
5a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([C:11]#N)=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.O.[PH2]([O-])=[O:15].[Na+]>C(O)(=O)C.N1C=CC=CC=1.[Ni]>[CH3:1][C:2]1[C:10]([CH:11]=[O:15])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2 |f:1.2.3,4.5|

Inputs

Step One
Name
5a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2C=CNC2=CC=C1C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[PH2](=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O.N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=CNC2=CC=C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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